Cas no 1334640-34-4 (4-Bromo-2-formyl-3-thiophenecarboxylic acid)

4-Bromo-2-formyl-3-thiophenecarboxylic acid is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its structure features a bromo substituent, a formyl group, and a carboxylic acid functionality on a thiophene ring, enabling diverse reactivity for cross-coupling, condensation, and functionalization reactions. The compound is particularly valuable in the synthesis of thiophene-based derivatives, which are relevant in materials science and drug development. Its high purity and well-defined reactive sites make it suitable for precise modifications in complex molecular architectures. The product is typically handled under controlled conditions due to its sensitivity, ensuring optimal performance in synthetic applications.
4-Bromo-2-formyl-3-thiophenecarboxylic acid structure
1334640-34-4 structure
Product Name:4-Bromo-2-formyl-3-thiophenecarboxylic acid
CAS No:1334640-34-4
MF:C6H3BrO3S
MW:235.055219888687
CID:2190582
PubChem ID:84819473
Update Time:2025-05-25

4-Bromo-2-formyl-3-thiophenecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-formyl-3-thiophenecarboxylic acid
    • 4-Bromo-2-formylthiophene-3-carboxylic acid
    • 4-Bromo-2-formylthiophene-3-carboxylicacid
    • WTSYJPOLRDDKOV-UHFFFAOYSA-N
    • SCHEMBL14911645
    • DA-39936
    • 1334640-34-4
    • 4-Bromo-2-formyl-thiophene-3-carboxylic acid
    • Inchi: 1S/C6H3BrO3S/c7-3-2-11-4(1-8)5(3)6(9)10/h1-2H,(H,9,10)
    • InChI Key: WTSYJPOLRDDKOV-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(C=O)=C1C(=O)O

Computed Properties

  • Exact Mass: 233.89863g/mol
  • Monoisotopic Mass: 233.89863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 82.6Ų

4-Bromo-2-formyl-3-thiophenecarboxylic acid Pricemore >>

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Additional information on 4-Bromo-2-formyl-3-thiophenecarboxylic acid

4-Bromo-2-formyl-3-thiophenecarboxylic Acid: A Comprehensive Overview

4-Bromo-2-formyl-3-thiophenecarboxylic acid (CAS No. 1334640-34-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery and material science. The molecule consists of a thiophene ring, a bromine substituent, a formyl group, and a carboxylic acid moiety, making it a versatile building block for various chemical transformations.

The thiophene ring serves as the core structure of this compound, providing stability and aromaticity. The presence of bromine at the 4-position introduces electronic effects that can influence reactivity and selectivity in chemical reactions. The formyl group at the 2-position adds functionality, enabling further derivatization and participation in reactions such as nucleophilic additions or oxidations. Meanwhile, the carboxylic acid group at the 3-position offers acidity and the potential for forming esters or amides, which are valuable in medicinal chemistry.

Recent studies have highlighted the importance of 4-bromo-2-formyl-3-thiophenecarboxylic acid in the development of bioactive molecules. Researchers have explored its role as a precursor for synthesizing heterocyclic compounds, which are often associated with therapeutic properties. For instance, derivatives of this compound have been investigated for their anti-inflammatory, antioxidant, and anticancer activities. These findings underscore its potential as a lead compound in drug discovery efforts.

The synthesis of 4-bromo-2-formyl-3-thiophenecarboxylic acid involves multi-step processes that require precise control over reaction conditions. One common approach involves the bromination of a thiophene derivative followed by oxidation to introduce the formyl and carboxylic acid groups. The use of catalytic systems and green chemistry principles has been emphasized to enhance yield and minimize environmental impact.

In terms of applications, this compound has found utility in organic synthesis as a versatile intermediate. Its ability to undergo various transformations makes it valuable for constructing complex molecules with diverse functionalities. Additionally, its incorporation into polymer systems has been explored for advanced materials with tailored properties.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 4-bromo-2-formyl-3-thiophenecarboxylic acid with greater accuracy. These insights have facilitated the design of more efficient synthetic routes and improved understanding of its interactions with biological systems.

In conclusion, 4-bromo-2-formyl-3-thiophenecarboxylic acid stands as a promising compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop novel compounds with therapeutic potential. As ongoing studies continue to uncover its full potential, this compound is poised to play an increasingly significant role in both academic research and industrial applications.

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